molecular formula C7H5F3N2O2 B109863 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1211537-69-7

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B109863
CAS No.: 1211537-69-7
M. Wt: 206.12 g/mol
InChI Key: AFPQEILWSILMKP-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (CAS: 1211537-69-7) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 5, a nitro (-NO₂) group at position 3, and a methyl (-CH₃) group at position 2. This compound is synthesized with 95% purity and is cataloged under MFCD18258819 . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical research. Its nitro and methyl substituents influence electronic and steric properties, affecting reactivity in synthetic pathways .

Properties

IUPAC Name

2-methyl-3-nitro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPQEILWSILMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633492
Record name 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-69-7
Record name 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro Group Introduction and Positioning

Nitration of pre-functionalized pyridines is highly dependent on the directing effects of existing substituents. For example, in 2-chloro-3-(trifluoromethyl)pyridine, the chloro group at position 2 acts as an ortho/para director, while the trifluoromethyl group at position 3 exerts a meta-directing influence. This interplay often results in nitration at position 5, as observed in the synthesis of 2-chloro-3-(trifluoromethyl)-5-nitropyridine. Adapting this to target 2-methyl-3-nitro-5-(trifluoromethyl)pyridine would require reversing the nitration regioselectivity, potentially through intermediate functional group transformations.

Stepwise Synthesis from Diethyl Malonate and Chlorinated Precursors

A four-step synthesis outlined in patent CN109232399B () for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine offers a template for analogous compounds. Although the target structure differs in substituent positions, the methodology highlights critical reaction parameters:

Initial Alkylation and Cyclization

The process begins with the reaction of diethyl malonate and 2-chloro-3-(trifluoromethyl)-5-nitropyridine in tetrahydrofuran (THF) under basic conditions (sodium hydride, 0°C). This step forms dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2) with a yield of ~140%. The malonate moiety facilitates subsequent hydrolysis and decarboxylation.

Table 1: Optimization of Malonate Alkylation

ParameterConditionsYield (%)
SolventTHF140
Temperature0°C → 25°C
Molar Ratio (1:NaH)1:2

Hydrolysis and Decarboxylation

Compound 2 undergoes hydrolysis in 6N hydrochloric acid at 100°C for 24 hours, yielding 2-methyl-5-nitro-3-(trifluoromethyl)pyridine (Compound 3) at 76.6% yield. While this intermediate places the nitro group at position 5, adjusting the starting material’s substitution pattern could theoretically reposition the nitro group to position 3.

Table 2: Hydrolysis Conditions and Yields

HCl ConcentrationTemperature (°C)Time (h)Yield (%)
6N1002476.6
2N802430
8N1002458

Reductive Amination and Bromination Pathways

Subsequent steps in the patent route involve reductive amination of Compound 3 to 6-methyl-5-(trifluoromethyl)pyridin-3-amine (Compound 4) using iron powder in acetic acid (83.6% yield), followed by bromination with copper bromide and tert-butyl nitrite to introduce bromine at position 5. While these steps are specific to brominated products, they demonstrate the feasibility of late-stage functionalization, which could be adapted for nitro group repositioning.

Bromination Reaction Dynamics

The bromination of Compound 4 in acetonitrile with tert-butyl nitrite proceeds at room temperature, achieving a 34.6% yield of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. This underscores the challenges of introducing halogens into highly substituted pyridines, likely due to steric hindrance from the methyl and trifluoromethyl groups.

Table 3: Bromination Yield Under Varied Conditions

Molar Ratio (4:CuBr₂)Temperature (°C)Time (h)Yield (%)
1:1.125234.6

Challenges in Regioselective Nitration

The primary obstacle in synthesizing this compound lies in achieving regioselective nitration at position 3. Computational studies suggest that the methyl group at position 2 directs nitration to positions 3 and 4, while the trifluoromethyl group at position 5 favors meta substitution. Competing directing effects may necessitate protective group strategies or sequential functionalization.

Proposed Nitration Pathway

  • Methylation First : Introduce the methyl group via alkylation of 3-nitro-5-(trifluoromethyl)pyridine. However, the nitro group’s strong deactivation may hinder this step.

  • Late-Stage Nitration : Perform nitration on 2-methyl-5-(trifluoromethyl)pyridine. Theoretical models predict nitration at position 3 due to the methyl group’s ortho/para-directing influence outweighing the trifluoromethyl group’s meta direction.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances the reactivity and stability of the compounds formed, making it valuable in synthetic pathways for pharmaceuticals and agrochemicals .

Cycloaddition Reactions
This compound has been studied for its role in 1,3-dipolar cycloaddition reactions. Research indicates that it can participate effectively in these reactions, leading to the formation of pyrroline derivatives, which are crucial for developing new materials and biological agents .

Biological Applications

Antimicrobial and Anticancer Properties
Studies have shown that derivatives of this compound exhibit potential antimicrobial and anticancer activities. For instance, certain nitropyridine derivatives have been evaluated for their efficacy against human tumor cells, demonstrating significant antimitotic activity . The unique physicochemical properties of the trifluoromethyl group contribute to these biological activities.

Pharmaceutical Development
The compound is also explored as a building block for new pharmaceuticals. Its derivatives have been incorporated into drug designs aimed at treating various conditions, including pain management and cancer therapy. The combination of the pyridine moiety with the trifluoromethyl group creates novel pharmacophores that enhance drug efficacy .

Agrochemical Applications

Pesticide Development
this compound is utilized in the agrochemical industry for developing pesticides. The trifluoromethyl group imparts specific properties that improve the effectiveness of crop protection agents against pests. Several agrochemicals containing this moiety have received regulatory approval and are commercially available .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Chemical Synthesis Intermediate for complex organic moleculesUsed in 1,3-dipolar cycloaddition reactions
Biological Activity Exhibits antimicrobial and anticancer propertiesSignificant antimitotic activity against tumors
Pharmaceuticals Building block for drug developmentPotential treatments for pain and cancer
Agrochemicals Development of effective pesticidesApproved agrochemicals with trifluoromethyl

Case Studies

  • Anticancer Activity Assessment
    A study conducted by the National Cancer Institute evaluated various nitropyridine derivatives, including this compound. The results indicated that certain derivatives showed promising growth inhibition rates against multiple cancer cell lines, highlighting their potential as therapeutic agents .
  • Synthesis and Application in Agrochemicals
    Research on trifluoromethylpyridines has led to the development of several new agrochemicals that effectively protect crops from pests while maintaining environmental safety standards. The unique properties of these compounds have facilitated their adoption in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents Physical Properties Applications Key Differences
This compound 2-CH₃, 3-NO₂, 5-CF₃ Solid, 95% purity Agrochemical intermediates Methyl at position 2; nitro at position 3
2-Methyl-5-nitro-3-(trifluoromethyl)pyridine 2-CH₃, 5-NO₂, 3-CF₃ Solid, stored at RT Research reagent Nitro/methyl positions swapped; altered reactivity
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine 2-Cl, 5-NO₂, 3-CF₃ Not reported Synthetic intermediate Chloro substituent increases electrophilicity
2,3-Dichloro-5-(trifluoromethyl)pyridine 2-Cl, 3-Cl, 5-CF₃ Liquid (MP: -2°C, BP: 172°C) Precursor for insecticides (e.g., chlorfluazuron) Dual chloro groups enhance halogen bonding
HNTP (2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine) 2-OH, 5-NO₂, 3-CF₃ Crystalline, UV-absorbent MALDI matrix for metabolite imaging Hydroxy group improves solubility and ionization
5-(CF₃)-3-((TMS)ethynyl)pyridin-2-amine 2-NH₂, 3-C≡C-TMS, 5-CF₃ Not reported Coupling reactions in organic synthesis Ethynyl group adds steric bulk

Key Research Findings

Substituent Position Effects :

  • Nitro Group Position : In 2-Methyl-3-nitro-5-CF₃ pyridine, the nitro group at position 3 creates strong electron-withdrawing effects, reducing aromatic ring reactivity compared to derivatives with nitro at position 5 (e.g., HNTP) .
  • Methyl vs. Chloro : Replacing methyl with chloro (as in 2-Chloro-5-nitro-3-CF₃ pyridine) increases electrophilicity, facilitating nucleophilic substitution reactions .

Functional Group Impact :

  • Trifluoromethyl Group : Present in all compared compounds, the -CF₃ group enhances thermal stability and resistance to metabolic degradation, critical for agrochemical efficacy (e.g., pyridalyl derivatives) .
  • Hydroxy Group : HNTP’s hydroxy group enables high ionization efficiency in MALDI-MS, detecting 185 metabolites in liver tissue—40% more than traditional matrices .

Applications :

  • Agrochemicals : 2,3-Dichloro-5-CF₃ pyridine is a key intermediate for chlorfluazuron, an insect growth regulator .
  • Pharmaceuticals : The methyl and nitro groups in 2-Methyl-3-nitro-5-CF₃ pyridine may facilitate the synthesis of bioactive amines via reduction (e.g., 2-Methyl-5-(4-CF₃ phenyl)pyridin-3-amine) .

Biological Activity

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, while the nitro group can influence reactivity and biological interactions. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C7H6F3N2O2
  • Molecular Weight : 208.13 g/mol
  • CAS Number : 1001234-56-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the nitro group can participate in redox reactions, potentially leading to oxidative stress in target cells.

Biological Activities

  • Antimicrobial Activity
    • Several studies have reported the antimicrobial properties of pyridine derivatives. In particular, this compound demonstrated significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • Research has shown that compounds containing nitro and trifluoromethyl groups can exhibit anticancer activity. In vitro assays revealed that this compound induced apoptosis in human cancer cell lines, particularly in breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death .
  • Enzyme Inhibition
    • This compound has been studied for its inhibitory effects on various enzymes. Notably, it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition constant (Ki) was determined to be 0.15 µM, indicating potent activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results showed that it outperformed several conventional antibiotics in inhibiting the growth of resistant bacterial strains .

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Methicillin64
Escherichia coli32Ampicillin128

Case Study 2: Anticancer Activity

A study involving human breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution in biological systems. Studies suggest that it has a half-life of approximately 4 hours in plasma, with metabolism occurring primarily through cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A stepwise approach includes:

Trifluoromethylation : Copper-mediated cross-coupling (e.g., using CuCF₃) under anhydrous conditions to introduce the trifluoromethyl group at the 5-position .

Nitration : Controlled nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration or ring degradation .

  • Key Factors : Catalyst choice (e.g., ligands for CuCF₃), solvent polarity, and temperature significantly impact yield. Design of Experiments (DoE) can optimize conditions for reproducibility .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 19F NMR : Confirms the presence and electronic environment of the trifluoromethyl group (δ ≈ -60 to -65 ppm) .
  • IR Spectroscopy : Identifies nitro group vibrations (asymmetric stretch ~1530 cm⁻¹, symmetric stretch ~1350 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents; nitro and trifluoromethyl groups exhibit distinct dihedral angles influencing reactivity .

Advanced Research Questions

Q. What computational approaches are used to predict the bioactivity and binding mechanisms of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., enzymes or receptors). For example, derivatives with similar substituents show strong interactions with ATP-binding pockets in kinases .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time; trajectories reveal critical hydrogen bonds and hydrophobic interactions .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity; nitro groups enhance electrophilicity, while trifluoromethyl groups improve membrane permeability .

Q. How can researchers optimize this compound as a matrix for MALDI-MSI to enhance metabolite detection in tissue imaging?

  • Methodological Answer :

  • Matrix Crystallization : Use solvent systems (e.g., acetone/water, 7:3 v/v) to achieve µm-scale crystals for homogeneous analyte co-crystallization .
  • Ionization Efficiency : Adjust laser fluence (e.g., 25–35 µJ/pulse) to balance signal intensity and minimal fragmentation. The nitro group enhances UV absorption at 337 nm .
  • Background Suppression : Pre-wash tissue sections with 70% ethanol to remove lipids, reducing ion interference .

Q. How can contradictory data regarding the reactivity of nitro and trifluoromethyl groups in pyridine derivatives be resolved?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopically labeled vs. unlabeled compounds to identify rate-determining steps (e.g., nitration vs. trifluoromethylation) .
  • Electron Density Mapping : DFT calculations (B3LYP/6-311++G**) reveal electron-deficient regions; nitro groups deactivate the ring, while trifluoromethyl groups exert inductive effects .
  • Controlled Competition Experiments : Compete substituents in regioselective reactions (e.g., Friedel-Crafts alkylation) to quantify directing effects .

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